Portentol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Portentol follows a biomimetic route, which has shed light on its biosynthesis mechanism. The synthesis involves the formation of a fully linear enzyme-bound thioester precursor, which undergoes cyclization to form an intermediate. This intermediate then undergoes further cyclization to form this compound .
Industrial Production Methods: The process may also involve the use of acetate and malonate units as building blocks .
Chemical Reactions Analysis
Types of Reactions: Portentol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups in this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Portentol has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex polyketide synthesis and biosynthesis pathways.
Biology: Investigated for its potential anticancer properties due to its moderate activity against cancer cell lines.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Portentol involves its interaction with specific molecular targets and pathways. While the exact targets are not well-defined, it is believed that this compound exerts its effects by modulating the activity of enzymes involved in cell growth and proliferation. This modulation can lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Portentol is unique due to its complex polyketide structure and the presence of nine consecutive stereocenters. Similar compounds include other polyketides such as:
Erythromycin: An antibiotic with a polyketide structure.
Lovastatin: A cholesterol-lowering drug with a polyketide structure.
Tetracycline: An antibiotic with a polyketide structure.
Compared to these compounds, this compound’s uniqueness lies in its specific structural features and its moderate anticancer activity.
Properties
CAS No. |
21795-25-5 |
---|---|
Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1R,3'R,4S,4'R,5'S,6R,6'R,7S,8S)-4'-hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione |
InChI |
InChI=1S/C17H26O5/c1-7-11(5)22-17(9(3)12(7)18)10(4)13-8(2)14(19)16(17,6)15(20)21-13/h7-13,18H,1-6H3/t7-,8-,9-,10+,11-,12-,13+,16+,17+/m1/s1 |
InChI Key |
CVPVGRDVSAJUQS-ACMDZGLISA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@@]2([C@@H]([C@@H]1O)C)[C@H]([C@@H]3[C@H](C(=O)[C@]2(C(=O)O3)C)C)C)C |
SMILES |
CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C |
Canonical SMILES |
CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C |
Synonyms |
portentol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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